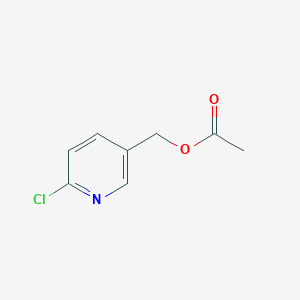
(6-Chloropyridin-3-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloropyridin-3-yl)methyl acetate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as neonicotinoids, target the nicotinic acetylcholine receptor (nachr), leading to paralysis and death of pest organisms .
Mode of Action
Based on its structural similarity to neonicotinoids, it can be hypothesized that it may interact with its targets in a similar manner, possibly by activating the nicotinic acetylcholine receptor (nachr), leading to paralysis and death of pest organisms .
Biochemical Pathways
It has been found that similar compounds, such as acetamiprid, are metabolized by certain strains of fusarium sp, resulting in the formation of metabolites such as N′-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, 2-chloro-5-hydroxymethylpyridine, and 6-chloronicotinic acid . These metabolites suggest that (6-Chloropyridin-3-yl)methyl acetate may be involved in similar degradation pathways.
Result of Action
Based on its structural similarity to neonicotinoids, it can be hypothesized that it may lead to paralysis and death of pest organisms .
Action Environment
It is known that similar compounds, such as acetamiprid, retain their degradation abilities over a wide range of ph (50–80) and temperature (20–42 °C) . This suggests that this compound may also exhibit similar environmental resilience.
Biochemische Analyse
Biochemical Properties
The biochemical properties of (6-Chloropyridin-3-yl)methyl acetate are not fully understood. It has been found to be a metabolite in the degradation pathway of the neonicotinoid insecticide acetamiprid by Fusarium sp. strain CS-3 . This suggests that it may interact with enzymes involved in this pathway.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to be a metabolite in the degradation of acetamiprid , suggesting it may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathway of acetamiprid degradation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methyl acetate typically involves the reaction of 6-chloropyridine-3-methanol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloropyridin-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Chloropyridin-3-yl)methyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Chloropyridin-2-yl)methyl acetate
- (6-Chloropyridin-4-yl)methyl acetate
- (6-Chloropyridin-3-yl)methyl ether
Uniqueness
(6-Chloropyridin-3-yl)methyl acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6(11)12-5-7-2-3-8(9)10-4-7/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRPSHVPTVBZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

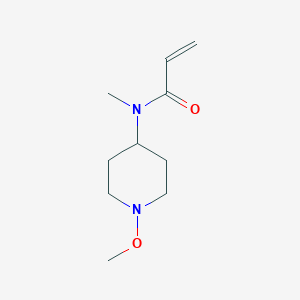
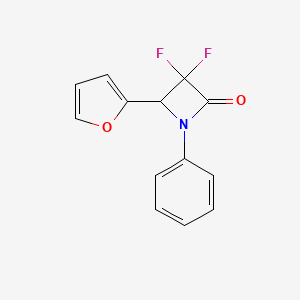
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B2542715.png)
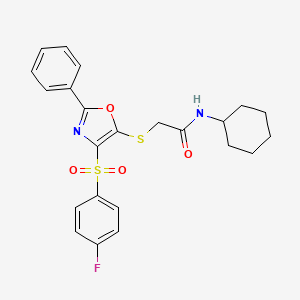
![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B2542718.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542719.png)
![5-methyl-4-phenyl-2-{5-[2-(trifluoromethoxy)phenoxy]furan-2-yl}-1H-imidazole](/img/structure/B2542720.png)
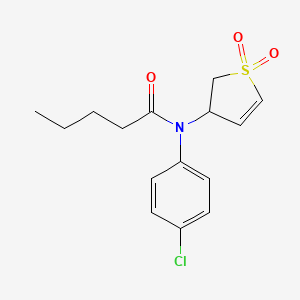
![4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2542724.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2542725.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2542727.png)
![4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole](/img/structure/B2542733.png)

